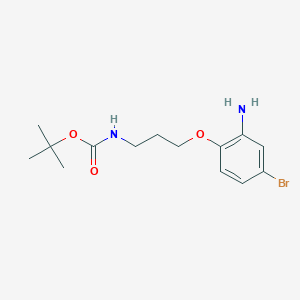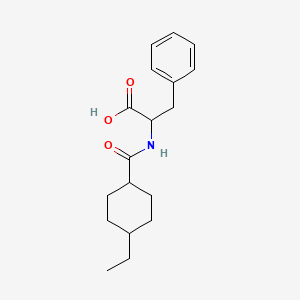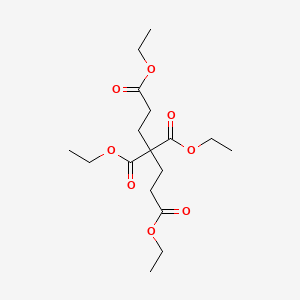
1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure features two bromine atoms at positions 1 and 3, a difluoromethyl group (CF2) at position 5, and a methoxy group (OCH3) at position 2.
- It is used in various applications due to its unique properties.
1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene: is a chemical compound with the molecular formula CHBrFO. It consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the bromination of 2-methoxybenzene (anisole) using bromine or a brominating agent. The difluoromethyl group can then be introduced via a separate reaction.
Reaction Conditions:
Industrial Production: Industrial-scale production methods may vary, but the compound can be synthesized efficiently using established protocols.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution due to its aromatic ring.
Common Reagents: Bromine, Lewis acids, and difluorocarbene precursors are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield different positional isomers.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for more complex molecules, especially those requiring halogenated and methoxy-substituted benzene rings.
Biology: Researchers explore its interactions with biological systems, such as receptor binding studies.
Medicine: Investigations into potential pharmaceutical applications, although specific drugs based on this compound are not widely known.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with specific protein targets.
- In materials science, it could influence polymer properties.
- Further research is needed to elucidate precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other halogenated and methoxy-substituted benzene derivatives, such as 1,3-dibromo-5-fluorobenzene, 1,3-dibromo-5-(trifluoromethyl)benzene, and 1,3-dibromo-5,5-dimethylhydantoin.
Uniqueness: The combination of bromine, fluorine, and methoxy groups in this compound distinguishes it from others.
Remember that ongoing research may reveal additional applications and insights into this compound
Eigenschaften
Molekularformel |
C8H6Br2F2O |
|---|---|
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
1,3-dibromo-5-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
InChI-Schlüssel |
JEJAVKXAMOUCPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)





![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)




amine](/img/structure/B12084484.png)


